3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide is a synthetic organic compound with the molecular formula C15H22N2O2 It is known for its unique structural features, which include a pyrrolidine ring substituted with a carboxamide group and a phenyl ring substituted with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenyl ring is introduced through a substitution reaction, where an isopropoxy group is attached to the phenyl ring.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Solvents: Solvents such as dichloromethane (CH2Cl2) and ethanol (C2H5OH) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine: A similar compound without the carboxamide group.
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2-carboxamide: A similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, phenyl ring, and carboxamide group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
3-methyl-3-(4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-13-6-4-12(5-7-13)15(3)8-9-17(10-15)14(16)18/h4-7,11H,8-10H2,1-3H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGPHQXIDHVBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CCN(C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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